Rosuvastatine

説明

Historical Context and Evolution of Statin Research

The journey toward the development of rosuvastatin (B1679574) is rooted in nearly a century of research into the role of cholesterol in cardiovascular disease. nih.gov In the mid-19th century, the discovery of cholesterol in the arterial walls of individuals who died from diseases caused by blood vessel blockages marked an early milestone. clinicalcorrelations.org By the early 20th century, experiments in rabbits fed high-cholesterol diets demonstrated a direct link between cholesterol and the development of atherosclerosis, the hardening and narrowing of arteries. clinicalcorrelations.org

By the 1950s and 1960s, large-scale epidemiological studies like the Framingham Heart Study began to solidify the correlation between high plasma cholesterol levels and coronary artery disease. nih.govclinicalcorrelations.org This led to a focused search for drugs that could effectively lower cholesterol. news-medical.net A pivotal moment came in the 1970s when Japanese biochemist Akira Endo, while searching for antimicrobial agents, discovered a substance in the fungus Penicillium citrinum that was a potent inhibitor of HMG-CoA reductase, the key enzyme in the cholesterol synthesis pathway. wikipedia.orgnews-medical.netresearchgate.net This first statin was named compactin, later known as mevastatin. news-medical.net

Almost concurrently, in 1978, researchers at Merck discovered lovastatin (B1675250) (also called mevinolin) from the fungus Aspergillus terreus. clinicalcorrelations.orgnews-medical.net After extensive trials, lovastatin became the first statin approved by the U.S. Food and Drug Administration (FDA) in 1987, revolutionizing the treatment of high cholesterol. clinicalcorrelations.orgnews-medical.net

The success of these naturally derived statins spurred the development of semi-synthetic and fully synthetic versions to improve potency and efficacy. clinicalcorrelations.orgnews-medical.net This new wave of research led to the introduction of several synthetic statins, including fluvastatin, atorvastatin (B1662188), and eventually rosuvastatin, which was approved by the FDA in 2003. clinicalcorrelations.orgnews-medical.net These "super statins" were designed for greater potency and improved cholesterol-lowering capabilities. researchgate.netwikipedia.org

Significance in Contemporary Medical Research

Rosuvastatin holds a significant position in modern medical research due to its high potency and distinct pharmacological profile. It is one of the most powerful statins available for reducing LDL-cholesterol, a primary target in preventing cardiovascular disease. researchgate.netnih.gov Clinical research has consistently shown that rosuvastatin can lead to substantial reductions in LDL-C, allowing more high-risk patients to achieve their treatment goals compared to other statins. nih.govscielo.org.co

A key area of contemporary research is the investigation of rosuvastatin's "pleiotropic" effects—benefits that extend beyond its primary cholesterol-lowering action. nih.gov These include anti-inflammatory and antioxidant properties, as well as the ability to improve endothelial function (the health of the inner lining of blood vessels). nih.govnih.gov For instance, the landmark JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) trial demonstrated that rosuvastatin significantly reduced major cardiovascular events in individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation. mdpi.comahajournals.org This finding highlighted the importance of the drug's anti-inflammatory effects in cardiovascular risk reduction. mdpi.comahajournals.org

Current research continues to explore rosuvastatin's effects in various specific patient populations, such as those with type 2 diabetes, rheumatoid arthritis, and even psoriasis, examining its potential immunomodulatory and microvascular benefits. dovepress.comdermatologytimes.comacs.org Furthermore, its unique hydrophilic nature and minimal metabolism by the Cytochrome P450 system mean it has a lower risk of certain drug-drug interactions compared to other statins, making it a subject of ongoing pharmacokinetic studies. drugbank.comnih.gov

Overview of Key Research Paradigms

The scientific investigation of rosuvastatin is built on several key research paradigms that have defined its clinical profile and applications.

Lipid-Lowering Efficacy and Comparative Trials: A primary research focus has been on establishing rosuvastatin's efficacy in modifying lipid profiles. Landmark comparative trials like STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) have been central to this paradigm. The STELLAR trial directly compared rosuvastatin to other widely used statins, demonstrating its superior potency in reducing LDL-C and improving other lipid parameters across various doses. mdpi.combrieflands.com

| Statin | LDL-C Reduction |

|---|---|

| Rosuvastatin (10–40 mg) | -46% to -55% |

| Atorvastatin (10–80 mg) | -37% to -51% |

| Simvastatin (10–40 mg) | -28% to -39% |

| Pravastatin (B1207561) (10–40 mg) | -20% to -30% |

Data sourced from the STELLAR trial results. mdpi.com

Cardiovascular Outcome Studies: This paradigm shifts the focus from surrogate markers like cholesterol levels to hard clinical endpoints such as heart attacks and strokes. The JUPITER trial is the quintessential example, evaluating rosuvastatin in a primary prevention setting for patients without diagnosed cardiovascular disease but with elevated inflammatory markers. nih.govmdpi.com The trial was stopped early due to the clear evidence that rosuvastatin significantly reduced the incidence of major cardiovascular events. mdpi.com

| Endpoint | Rosuvastatin Group | Placebo Group | Relative Risk Reduction |

|---|---|---|---|

| Primary Endpoint (Major Cardiovascular Events) | 0.77 per 100 person-years | 1.36 per 100 person-years | 44% |

| Median LDL-C Change | -50% | N/A | N/A |

| Median hsCRP Change | -37% | N/A | N/A |

Data sourced from the JUPITER trial results. nih.gov

Investigation of Pleiotropic Effects: Research has increasingly focused on the biological mechanisms of rosuvastatin that are independent of lipid lowering. nih.gov Studies have investigated its ability to reduce markers of inflammation, decrease oxidative stress, and improve the function of the vascular endothelium. nih.govnih.gov For example, some studies have shown that rosuvastatin therapy can improve microvascular function in patients with type 2 diabetes, an effect that may not be solely attributable to its impact on cholesterol levels. dovepress.comnih.gov These cholesterol-independent actions may help explain why hydrophilic statins like rosuvastatin can confer vascular benefits. nih.gov

Pharmacokinetic and Mechanistic Studies: This research paradigm examines how the body absorbs, distributes, metabolizes, and excretes rosuvastatin. drugbank.com A key finding is that rosuvastatin is relatively hydrophilic and is actively transported into liver cells, its primary site of action. nih.gov It undergoes limited metabolism, with only about 10% being broken down by cytochrome P450 enzymes. drugbank.comfda.gov This reduces the potential for interactions with other drugs metabolized by the same enzymes, a significant aspect of its clinical profile. drugbank.com

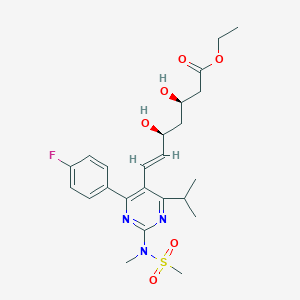

Structure

3D Structure

特性

IUPAC Name |

ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHKEMUMXTZIIT-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action

HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis Pathway Modulation

The principal mechanism of rosuvastatin (B1679574) is the potent and competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgebmconsult.com This enzyme is critical as it catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway. fda.govnih.gov By inhibiting this step, rosuvastatin effectively reduces the endogenous production of cholesterol in the liver. consensus.app

Rosuvastatin exhibits strong binding affinity for the active site of HMG-CoA reductase, acting as a competitive inhibitor with respect to the substrate HMG-CoA. wikipedia.orgnih.gov Its inhibition kinetics are characterized by a two-step process: an initial binding followed by a slow conformational change, leading to a more tightly bound enzyme-inhibitor complex. nih.gov This results in a very low steady-state inhibition constant (Kᵢ*), estimated at approximately 0.1 nM. nih.gov

Microcalorimetric analyses have provided insights into the thermodynamics of this interaction. The binding of rosuvastatin to HMG-CoA reductase is distinguished by a significant favorable enthalpy change (ΔH°), which contributes to over 75% of the total binding energy at 25°C. nih.govacs.org This contrasts with other statins where the binding is predominantly entropy-driven. nih.gov This strong enthalpic contribution suggests a high degree of specific hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.govacs.org

Comparative Inhibitory Potency of Statins against HMG-CoA Reductase

| Statin | 50% Inhibitory Concentration (IC₅₀) (nM) | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Rosuvastatin | 5.4 | ~0.1 (Kᵢ*) |

| Atorvastatin (B1662188) | 8.2 | 14 |

| Cerivastatin | 10.0 | 5.7 |

| Simvastatin | 11.2 | N/A |

| Fluvastatin | 27.6 | 256 |

| Pravastatin (B1207561) | 44.1 | 103 |

Data sourced from references researchgate.netnih.govacs.org. Note: Kᵢ for rosuvastatin represents the steady-state inhibition constant in a two-step mechanism.*

Inhibition of HMG-CoA reductase by rosuvastatin leads to the downregulation of the entire mevalonate pathway. ashpublications.org This pathway is crucial not only for cholesterol synthesis but also for the production of various non-sterol isoprenoids. frontiersin.org These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. researchgate.netnih.gov

By depleting the cellular pool of these isoprenoids, rosuvastatin interferes with the function of these signaling proteins, which are involved in regulating numerous cellular processes, including cell proliferation, differentiation, and inflammation. researchgate.netresearchgate.net The disruption of the mevalonate pathway is a key mechanism underlying some of the compound's pleiotropic effects. nih.gov

The reduction in intracellular cholesterol concentration within hepatocytes triggers a compensatory response. nih.gov This response is primarily mediated by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor. plos.org Activated SREBP-2 translocates to the nucleus and upregulates the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. plos.org

In addition to enhancing LDL clearance, rosuvastatin also reduces the production and secretion of very low-density lipoprotein (VLDL) from the liver. fda.govebmconsult.comdrugbank.com VLDL particles are rich in triglycerides and are precursors to LDL in the circulatory system. researchreview.com.au By inhibiting the hepatic synthesis of VLDL, rosuvastatin decreases the secretion of these particles into the plasma, which in turn reduces the total number of VLDL and subsequent LDL particles. google.comresearchreview.com.au Studies in animal models have confirmed that rosuvastatin treatment leads to a redistribution of cholesterol and triglycerides by reducing hepatic VLDL production and triglyceride synthesis. nih.gov

Pleiotropic Effects and Non-Lipid-Lowering Mechanisms

Beyond its impact on lipid metabolism, rosuvastatin exerts a range of "pleiotropic" effects that are independent of its cholesterol-lowering action. drugbank.com These effects contribute significantly to its cardiovascular benefits.

Rosuvastatin demonstrates direct vasculoprotective properties through several mechanisms. drugbank.com It has been shown to improve endothelial function, a critical factor in maintaining vascular health. nih.gov This includes the upregulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. consensus.app

The compound also exhibits anti-inflammatory and antioxidant effects. consensus.appijpsr.com It can reduce the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, thereby attenuating inflammatory responses within the vessel wall. nih.gov In experimental models, rosuvastatin has been shown to reduce oxidative stress by upregulating the antioxidant protein heme oxygenase-1 (HO-1). consensus.app Furthermore, in hypertensive animal models, rosuvastatin improved hemodynamics by reducing total peripheral and regional vascular resistance, an effect observed independently of changes in cholesterol levels. nih.gov

Compound Names Mentioned

Immunomodulatory Actions

Effects on T-Cell Activation

Rosuvastatin has been shown to modulate T-cell activation through multiple mechanisms. One key pathway involves the inhibition of lymphocyte function-associated antigen-1 (LFA-1), a β2 integrin crucial for leukocyte trafficking and T-cell activation. drugbank.comarchivesofmedicalscience.com By allosterically binding to LFA-1, statins can hinder the activation, proliferation, and migration of T-cells. drugbank.comarchivesofmedicalscience.com

Furthermore, rosuvastatin influences T-cell activation by inhibiting the prenylation of small GTP-binding proteins like Rho, Rac, and Cdc42, which are essential for immune cell activation. archivesofmedicalscience.comfrontiersin.org This inhibition can lead to the promotion of regulatory T-cell (Treg) differentiation. frontiersin.org In patients with acute coronary syndrome, rosuvastatin treatment has been observed to rapidly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in stimulated T-lymphocytes within 72 hours, indicating an inhibition of the Th-1 immune response. oup.com Studies in HIV-infected individuals on antiretroviral therapy have also demonstrated that rosuvastatin can significantly reduce the proportions of activated (CD38+HLA-DR+) CD4+ and CD8+ T-cells. nih.gov

Cytokine Profile Alterations

The impact of rosuvastatin on cytokine profiles is complex and can appear contradictory depending on the study population and context. In some instances, rosuvastatin has been shown to decrease pro-inflammatory cytokines. For example, in patients with acute coronary syndrome, rosuvastatin significantly reduced plasma concentrations of TNF-α and IFN-γ. oup.com Similarly, in patients who have experienced traumatic brain injury, rosuvastatin treatment was associated with a significant reduction in TNF-α levels. nih.gov

Conversely, other studies have reported an increase in certain pro-inflammatory cytokines with rosuvastatin treatment. In healthy volunteers with normal cholesterol, rosuvastatin was associated with an increase in IFN-γ, IL-1β, IL-5, IL-6, and TNF-α. nih.govjci.org Another study in subjects with low-to-moderate cardiovascular risk also found that rosuvastatin led to an increase in several pro-inflammatory cytokines (TNF-α, IL-1α, and IL-1β), chemokines (IL-8, MCP-1), and type 2 inflammatory mediators (IL-4), alongside an increase in the central immune regulator IL-2. srce.hr However, rosuvastatin has also been shown to increase the anti-inflammatory cytokine IL-10 in subjects with high baseline levels of high-sensitivity C-reactive protein (hsCRP). nih.govjci.org

| Cytokine | Effect Reported | Study Population | Citation |

|---|---|---|---|

| TNF-α | Decrease | Acute Coronary Syndrome | oup.com |

| IFN-γ | Decrease | Acute Coronary Syndrome | oup.com |

| TNF-α | Decrease | Traumatic Brain Injury | nih.gov |

| IFN-γ, IL-1β, IL-5, IL-6, TNF-α | Increase | Healthy Volunteers | nih.govjci.org |

| TNF-α, IL-1α, IL-1β, IL-8, MCP-1, IL-4, IL-2 | Increase | Low-to-Moderate Cardiovascular Risk | srce.hr |

| IL-10 | Increase | Healthy Volunteers with high hsCRP | nih.govjci.org |

Lymphocyte Subpopulation Responses

Rosuvastatin treatment is associated with shifts in various lymphocyte subpopulations. In healthy individuals, rosuvastatin has been linked to a decrease in the frequency of activated regulatory T-cells (Tregs). nih.govjci.org Specifically, a decline was observed in activated Tregs (CD4+CD127loCD25hiCCR4+HLA-DR+ cells) and CD127loCD27hiCD39+HLA-DR+ Tregs. nih.govjci.org

Regarding other T-cell subsets, rosuvastatin was associated with a reduction in some naive CD4+ T-cell populations. jci.org Complex effects were noted among CD8+ T-cells, with a reduction in CD28+CCR7-CD45RA+ CD8+ T-cells observed irrespective of baseline inflammatory status. jci.org However, reductions in HLA-DR+ and CD38+ CD8+ T-cells were more pronounced in individuals with high baseline hsCRP levels. jci.org In patients with type 2 diabetes, those treated with rosuvastatin and ezetimibe (B1671841) showed a significant decrease in senescent CD8+ T-cells (CD8+CD57+) compared to those on rosuvastatin alone. frontiersin.orgresearchgate.net Furthermore, in HIV-infected patients, rosuvastatin did not significantly change CD4 or CD8 counts but did lead to a small but significant increase in the CD4/CD8 T-cell ratio. nih.gov

Nitric Oxide Homeostasis Regulation

Rosuvastatin plays a significant role in regulating nitric oxide (NO) homeostasis, a critical factor in maintaining endothelial function.

Endothelial Nitric Oxide Synthase Expression and Activity

Rosuvastatin has been demonstrated to upregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. jacc.orgnih.gov In animal models, rosuvastatin treatment led to a significant increase in eNOS messenger RNA (mRNA) levels in the heart and aorta. jacc.orgnih.gov Specifically, treatment with rosuvastatin resulted in an approximately 50% increase in myocardial eNOS mRNA levels. jacc.org Chronic treatment with rosuvastatin has also been shown to significantly increase eNOS mRNA and protein levels in rat hearts. oup.comnih.gov This upregulation of eNOS is a key mechanism behind the vasculoprotective effects of rosuvastatin. drugbank.com Studies have also indicated that lower doses of rosuvastatin may be more effective at increasing eNOS expression, with higher doses sometimes leading to a loss of this beneficial effect. elsevier.es

Nitric Oxide Bioavailability

By increasing eNOS expression and activity, rosuvastatin enhances the bioavailability of endothelial-derived NO. jacc.orgdiabetesjournals.orgnih.govproquest.com In mice, rosuvastatin treatment significantly increased the production of NO from the vascular endothelium. jacc.org Control vessels produced 24.1 ± 1.7 nM of NO, whereas vessels from rosuvastatin-treated mice produced 38.8 ± 3.8 nM. jacc.org This enhanced NO bioavailability contributes to improved endothelial function and has been shown to correct defective NO-mediated nerve and vascular function in diabetic mice, independent of its cholesterol-lowering effects. diabetesjournals.orgnih.govproquest.com

| Treatment Group | Nitric Oxide Production (nM) | Citation |

|---|---|---|

| Control | 24.1 ± 1.7 | jacc.org |

| Rosuvastatin-treated | 38.8 ± 3.8 | jacc.org |

Effects on Cellular Processes

Rosuvastatin influences a variety of fundamental cellular processes, contributing to its pleiotropic effects. It has been shown to inhibit cell proliferation and migration in different cell types. For instance, in human prostate cancer cells, rosuvastatin inhibited cell proliferation and migration in a dose-dependent manner. cancerresgroup.us It also impairs the transition of vascular smooth muscle cells (VSMC) from a contractile to a synthetic phenotype, thereby reducing their proliferation and migration, which is a key process in neointima formation after vascular injury. nih.gov

Furthermore, rosuvastatin can induce autophagy, a cellular self-degradation process, and inhibit the epithelial-mesenchymal transition (EMT) in cancer cells, a process critical for metastasis. researchgate.net It achieves this by increasing the expression of E-Cadherin and decreasing the expression of Zeb-1 and Vimentin. researchgate.net

Cell Adhesion Regulation

Rosuvastatin has been shown to modulate cell adhesion, a critical process in inflammation and atherosclerosis. In cultured microglial cells, rosuvastatin was found to inhibit cell adhesion. nih.govresearchgate.net This effect is significant as the adhesion of immune cells to the endothelium is a key step in the development of atherosclerotic plaques. Furthermore, studies have demonstrated that statins can reduce the expression of adhesion molecules, which may in turn decrease the infiltration of immune cells. plos.org In human umbilical vein endothelial cells (HUVECs) under high-glucose conditions, rosuvastatin inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1). nih.gov This inhibition was linked to the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Research also indicates that rosuvastatin can reduce platelet deposition on collagen under various shear rates, a process that is fundamental to thrombus formation. ahajournals.org

Angiogenesis Modulation

The effect of rosuvastatin on angiogenesis, the formation of new blood vessels, appears to be dose-dependent. plos.org While low doses may promote angiogenesis, higher doses have been shown to inhibit it. plos.orgnih.gov In a mouse model of chronic allergic asthma, a high dose of rosuvastatin was observed to suppress angiogenesis in the lungs. plos.org This anti-angiogenic effect is thought to be mediated, at least in part, by the downregulation of pro-angiogenic factors. cancerresgroup.us For instance, in human prostate cancer cells, rosuvastatin was found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), both of which are key players in angiogenesis. cancerresgroup.us Conversely, other studies have shown that rosuvastatin can enhance angiogenesis. For example, it has been found to promote the proliferation, migration, and tube formation of lymphatic endothelial cells by upregulating the expression of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). acs.org Furthermore, rosuvastatin has been shown to promote neovascularization by mobilizing endothelial progenitor cells in an endothelial nitric oxide synthase (eNOS)-dependent manner. nih.gov

Smooth Muscle Cell Proliferation and Dynamics

Rosuvastatin exerts significant effects on vascular smooth muscle cells (VSMCs), which play a crucial role in the pathogenesis of atherosclerosis and restenosis. nih.govspandidos-publications.com Studies have shown that rosuvastatin can inhibit the proliferation and migration of VSMCs induced by platelet-derived growth factor-BB (PDGF-BB). nih.govspandidos-publications.com This inhibitory effect is mediated through the downregulation of the MAPK signaling pathway, specifically targeting extracellular signal-regulated kinase (ERK) and p38 MAPK. nih.gov Furthermore, rosuvastatin can attenuate the phenotypic switching of VSMCs to a proliferative state. nih.govspandidos-publications.com It also restores the migratory and repair functions of VSMCs that are impaired by low-density lipoproteins (LDL). plos.org This restoration is associated with the reorganization of the actin-cytoskeleton and is dependent on ROCK-signaling. plos.org

Cellular Metabolism and Proteomic Responses

Rosuvastatin influences the proteomic profile of various cells and lipoproteins. In human coronary smooth muscle cells exposed to LDL, rosuvastatin was found to affect proteins involved in a range of functions including cytoskeleton dynamics, carbohydrate metabolism, and protein biosynthesis. elsevier.es A proteomic analysis revealed that rosuvastatin treatment of these cells led to changes in the expression levels of 42 proteins, with 26 being upregulated and 16 downregulated. elsevier.es

A clinical pilot study investigating the impact of rosuvastatin on lipoprotein-associated proteins in healthy individuals revealed significant changes in the protein composition of LDL, large high-density lipoprotein (HDL-L), and small HDL (HDL-S) fractions. nih.gov The most notable effect was a significant increase in α-1-antitrypsin (A1AT) associated with HDL-L particles. nih.gov

| Lipoprotein Fraction | Change in Protein Composition | Notable Protein Change |

| LDL | Increased and decreased levels of various proteins | Not specified |

| HDL-L | Increased and decreased levels of various proteins | 5.7-fold increase in associated α-1-antitrypsin (A1AT) |

| HDL-S | Increased and decreased levels of various proteins | Not specified |

This table summarizes the proteomic changes in lipoprotein fractions following rosuvastatin treatment.

Intracellular Signaling Cascades

hERG Potassium Channel Modulation and Cardiac Repolarization Effects

Rosuvastatin has been shown to interact with the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. researchgate.netnih.govnih.gov Blockade of this channel can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias. researchgate.netremedypublications.comresearchgate.net

Patch-clamp experiments on hERG-transfected human embryonic kidney (HEK) 293 cells established that rosuvastatin blocks the hERG current with a half-maximal inhibitory concentration (IC50) of 195 nM. researchgate.netnih.govmedchemexpress.com This blockade is due to an acceleration of the channel's inactivation. nih.gov In isolated guinea pig hearts, rosuvastatin was shown to prolong the monophasic action potential duration. researchgate.netnih.gov Furthermore, rosuvastatin administration in guinea pigs led to a prolongation of the corrected QT interval (QTc). researchgate.netnih.gov

The mechanism of rosuvastatin's effect on the hERG channel is multifaceted. It not only directly blocks the channel but also reduces the expression of the mature hERG protein on the cell membrane. researchgate.netnih.gov This reduction is achieved through two main pathways: disruption of the transport of immature hERG channels to the membrane and increased degradation of mature hERG channels. nih.gov The degradation process involves both lysosomes and proteasomes. nih.gov Rosuvastatin also reduces the interaction of heat shock protein 70 (Hsp70) with the hERG protein, which can affect the proper folding of the channel. researchgate.netnih.gov

| Experimental Model | Effect of Rosuvastatin | Measurement |

| hERG-transfected HEK 293 cells | Blockade of hERG current | IC50 = 195 nM researchgate.netnih.govmedchemexpress.com |

| Isolated guinea pig hearts | Prolongation of monophasic action potential duration | 11 ± 1 ms (B15284909) prolongation researchgate.netnih.gov |

| Conscious guinea pigs | Prolongation of corrected QT interval (QTc) | Increase from 201 ± 1 to 210 ± 2 ms researchgate.netnih.gov |

This table presents the effects of rosuvastatin on cardiac repolarization in different experimental models.

The reduction in hERG protein expression by rosuvastatin is also linked to transcriptional regulation. researchgate.netnih.gov The transcription factor Sp1 plays a role in the rosuvastatin-induced downregulation of the hERG protein. researchgate.netnih.govresearchgate.net Studies have shown that rosuvastatin can reduce the expression of hERG mRNA, and this effect was verified using Sp1 siRNA and a Sp1 agonist. researchgate.netnih.gov It is suggested that rosuvastatin's inhibition of Sp1 expression leads to a decrease in hERG mRNA levels, subsequently reducing the amount of hERG protein. rhhz.net

Heat Shock Protein Interactions and Channel Folding

Research has shown that rosuvastatin can influence the folding of certain proteins by interacting with heat shock proteins (HSPs). Specifically, rosuvastatin has been found to reduce the interaction between heat shock protein 70 (Hsp70) and the hERG protein, a critical component of a potassium channel in the heart. nih.govresearchgate.netresearchgate.net This interference with the Hsp70-hERG interaction can disrupt the proper folding of the hERG channel. nih.govresearchgate.net The proper folding and trafficking of ion channels are crucial for their function, and disruptions can have significant physiological consequences.

Unfolded Protein Response Activation

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). elsevier.esnih.gov Rosuvastatin has been shown to activate the UPR. nih.govresearchgate.net This activation is characterized by the significant activation of ATF6, a key sensor and transducer of the UPR pathway. nih.govresearchgate.net The activation of ATF6 leads to the increased expression of molecular chaperones like calnexin (B1179193) and calreticulin, which are involved in assisting protein folding. nih.govresearchgate.net While the UPR is initially an adaptive response to restore protein homeostasis, prolonged or unresolved ER stress can lead to apoptosis, or programmed cell death. elsevier.es In some contexts, rosuvastatin has been observed to reverse the effects of LDL on proteins involved in protein biosynthesis and folding, which can lead to a decrease in ER-derived oxidative stress and repression of UPR activation. elsevier.es

Proteasomal and Lysosomal Degradation Pathways

Cells employ two major pathways for protein degradation: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. thermofisher.comnovusbio.com The UPS primarily handles the degradation of intracellular proteins, while the lysosomal pathway is responsible for breaking down extracellular proteins and some cellular components. thermofisher.com Evidence suggests that rosuvastatin can influence these degradation pathways. Specifically, the degradation of the hERG channel, which is affected by rosuvastatin, has been shown to be mediated by both lysosomes and proteasomes. nih.govresearchgate.net This indicates that rosuvastatin can trigger the breakdown of certain proteins through both of these major cellular disposal systems. nih.govresearchgate.netx-mol.net

Pancreatic β-Cell Function and Insulin (B600854) Secretion Pathways

Recent attention has turned to the effects of statins, including rosuvastatin, on pancreatic β-cells and insulin secretion, given the observed association between statin use and an increased risk of new-onset type 2 diabetes. nih.govoup.comresearchgate.net

Basal Insulin Secretion Regulation

Studies on the pancreatic β-cell line INS-1 832/13 have revealed that rosuvastatin can increase basal insulin secretion at higher concentrations (2 μM and above). nih.govresearchgate.net The precise mechanism for this increase is not fully understood, but it does not appear to involve a direct effect on the KATP channels, which are crucial regulators of insulin secretion. nih.govresearchgate.net

Glucose-Stimulated Insulin Secretion Modulation

In contrast to its effect on basal secretion, rosuvastatin has been shown to decrease glucose-stimulated insulin secretion (GSIS). nih.govresearchgate.net This inhibitory effect can be observed at concentrations as low as 200 nM. nih.gov The reduction in GSIS is a consequence of rosuvastatin's primary mechanism of action: the inhibition of HMG-CoA reductase and the subsequent impact on the mevalonate pathway. plos.orgnih.gov Interestingly, this effect is not related to the reduction of cholesterol biosynthesis itself but rather to other products of the mevalonate pathway. nih.gov The inhibitory effects of rosuvastatin on GSIS can be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction, but not by squalene, a downstream product in the cholesterol synthesis branch. nih.gov At higher concentrations (20 μM), rosuvastatin has been found to inhibit voltage-gated Ca2+ channels, leading to a reduction in the exocytosis of insulin-containing granules. nih.gov

Diabetogenic Potential Mechanisms

The diabetogenic potential of rosuvastatin appears to stem from its direct effects on pancreatic β-cells, leading to impaired insulin secretion. researchgate.nete-dmj.org Several mechanisms have been proposed to explain how statins might increase the risk of type 2 diabetes. These include:

Impaired β-cell function: As detailed above, rosuvastatin can disrupt both basal and glucose-stimulated insulin secretion. nih.govresearchgate.net This includes impairing Ca2+ signaling within the β-cell. nih.gov

Increased insulin resistance: Some studies suggest that statins might influence insulin receptor signaling and glucose transporter expression, leading to insulin resistance in tissues like adipose, liver, and muscle. e-dmj.org

Inhibition of the mevalonate pathway: The inhibition of HMG-CoA reductase by rosuvastatin is a key factor. plos.org This not only affects cholesterol synthesis but also the production of other important molecules derived from the mevalonate pathway that are crucial for normal β-cell function. nih.gov

Erythrocyte Indices and Associated Cellular Responses

Rosuvastatin has been observed to exert several effects on erythrocytes, influencing their core physiological and biochemical properties. These changes extend from alterations in standard hematological indices to modifications of the cell membrane and its functions.

Research indicates that rosuvastatin treatment can lead to changes in erythrocyte indices. A prospective study in healthy, normocholesterolemic adults found that rosuvastatin administration was associated with a reduction in mean corpuscular hemoglobin concentration (MCHC), hemoglobin mass, and erythrocyte count. jci.orgnih.gov Concurrently, an increase in mean corpuscular volume (MCV) was noted, suggesting effects on both hemoglobin content and erythrocyte size. jci.orgnih.gov Another retrospective study involving patients on statin therapy, including rosuvastatin, reported a significant decrease in red cell distribution width (RDW), a measure of the variability in erythrocyte size. researchgate.netijcva.org

Table 1: Reported Effects of Rosuvastatin on Erythrocyte Indices

| Index | Reported Effect | Source |

|---|---|---|

| Mean Corpuscular Hemoglobin Concentration (MCHC) | Decrease | jci.org |

| Hemoglobin | Decrease | jci.org |

| Erythrocyte Count | Decrease | jci.org |

| Mean Corpuscular Volume (MCV) | Increase | jci.org |

| Red Cell Distribution Width (RDW) | Decrease | researchgate.netijcva.org |

At the cellular level, rosuvastatin interacts with the erythrocyte membrane, influencing its composition and function. Studies have reported that rosuvastatin can reduce the cholesterol content of the erythrocyte membrane. jci.orgresearchgate.net This alteration is linked to an increase in the membrane's fluidity and deformability. jci.orgnih.gov Improved deformability is a crucial factor for microcirculation, as it allows red blood cells to pass through narrow capillaries. nih.gov Furthermore, rosuvastatin has been shown to increase the activity of (Na⁺+K⁺)-ATPase in the erythrocyte membrane. researchgate.net

Rosuvastatin also modulates intracellular signaling pathways within erythrocytes, particularly those involving nitric oxide synthase (NOS). In-vitro studies have demonstrated that rosuvastatin significantly increases the phosphorylation and activity of erythrocyte NOS (RBC-NOS). nih.govresearchgate.net This leads to greater production of nitric oxide (NO), a key signaling molecule. nih.gov The enhanced RBC-NOS activity and subsequent NO production contribute directly to the observed increase in erythrocyte deformability. nih.govarchivesofmedicalscience.com This effect on the NO pathway may play an important role in the influence of rosuvastatin on microcirculation. nih.govarchivesofmedicalscience.com

The compound also exhibits antioxidant effects that protect erythrocytes. In an in-vitro study on blood from patients with sickle cell disease, rosuvastatin treatment led to a significant increase in the antioxidant glutathione (B108866) (GSH) and a reduction in lipid peroxidation products (thiobarbituric acid reactive species, TBARS). researchgate.netijpsr.com This antioxidant activity resulted in a significant reduction in hemolysis. researchgate.netijpsr.com Additionally, rosuvastatin has been shown to stabilize the human red blood cell membrane against hypotonicity-induced lysis in a concentration-dependent manner. acs.org

Table 2: Summary of Cellular Responses to Rosuvastatin

| Cellular Target/Process | Observed Effect of Rosuvastatin | Research Finding | Source |

|---|---|---|---|

| Erythrocyte Membrane | Cholesterol Content | Decrease | jci.orgnih.gov |

| Fluidity / Deformability | Increase | jci.orgnih.govnih.gov | |

| Enzyme Activity | (Na⁺+K⁺)-ATPase | Increase | researchgate.net |

| Erythrocyte Nitric Oxide Synthase (RBC-NOS) | Increase in phosphorylation and activity | nih.govresearchgate.net | |

| Oxidative Stress | Glutathione (GSH) | Increase | researchgate.netijpsr.com |

| Lipid Peroxidation (TBARS) | Decrease | nih.govresearchgate.netijpsr.com | |

| Cellular Integrity | Hemolysis | Decrease | researchgate.netijpsr.com |

| Membrane Stabilization | Increase | acs.org |

Pharmacokinetic Research and Disposition Profiling

Absorption Dynamics

The absorption of rosuvastatin (B1679574) from the gastrointestinal tract is a complex process influenced by multiple factors. Following oral administration, peak plasma concentrations are typically reached within 3 to 5 hours. fda.govcrestor.com

Bioavailability Determinants

The absolute oral bioavailability of rosuvastatin is approximately 20%. fda.govnih.gov This modest bioavailability is primarily attributed to a significant first-pass effect, where the drug is extensively taken up by the liver after absorption from the gut. drugbank.comnih.gov The estimated absorption of rosuvastatin is around 50%. nih.gov

Several transporter proteins play a crucial role in the intestinal absorption and subsequent systemic exposure of rosuvastatin. The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux transporter expressed in the intestine that limits the absorption of rosuvastatin. kjpp.neteur.nl Genetic variations in the ABCG2 gene can significantly impact rosuvastatin's pharmacokinetics. frontiersin.orgpharmgkb.org

The influx of rosuvastatin from the gut into enterocytes is also mediated by transporters, although this aspect is less characterized than its hepatic uptake. Monocarboxylic acid transporters (MCTs) have been suggested to play a role in the intestinal absorption of rosuvastatin. frontiersin.org

Impact of Gastrointestinal Environment on Absorption

The gastrointestinal environment, including pH and the presence of food, can influence the absorption of rosuvastatin. While rosuvastatin calcium is slightly soluble in water, its absorption is susceptible to the low pH of the stomach. researchreview.com.aumdpi.com

Changes in gastric pH, such as those caused by certain medications or surgical procedures, could potentially affect the dissolution and absorption of pH-sensitive drugs. eur.nlmdpi.com However, studies on the specific impact of altered gastric pH on rosuvastatin have not demonstrated a clinically significant effect on its bioavailability. lipid.org

Distribution Characteristics

Following absorption, rosuvastatin is distributed throughout the body, with a pronounced selectivity for the liver, its primary site of action. drugbank.comnih.gov

Hepatic Selectivity and Active Uptake Mechanisms

Rosuvastatin's high hydrophilicity contributes to its selective uptake into hepatocytes, the main cells of the liver. drugbank.comnih.gov This selective distribution is primarily mediated by active transport mechanisms. nih.govnih.gov

Several organic anion transporting polypeptides (OATPs) are responsible for the active transport of rosuvastatin into the liver. mpg.de The most significant of these is OATP1B1, encoded by the SLCO1B1 gene, which is estimated to be responsible for a large proportion of rosuvastatin's hepatic uptake. nih.govnih.govahajournals.org Other transporters involved include OATP1B3, OATP2B1, and the sodium-dependent taurocholate co-transporting polypeptide (NTCP). kjpp.netmpg.denih.gov

The active transport into hepatocytes leads to an enrichment of rosuvastatin in the liver, with concentrations being 8 to 25 times higher than in plasma. geneesmiddeleninformatiebank.nl This high hepatic concentration is crucial for its cholesterol-lowering efficacy. drugbank.com

Peripheral Tissue Distribution Dynamics

Due to its hydrophilic nature and active transport into the liver, rosuvastatin has limited penetration into extrahepatic tissues. nih.govnih.gov This characteristic is considered advantageous as it may limit potential side effects in peripheral tissues, such as muscle cells. nih.gov The penetration of statins into non-hepatic tissues generally occurs via passive diffusion and is related to their lipophilicity. nih.gov Rosuvastatin is less lipophilic than some other statins like atorvastatin (B1662188) and simvastatin. nih.gov

Volume of Distribution Analysis

The mean volume of distribution at steady-state (Vdss) for rosuvastatin is approximately 134 liters. drugbank.comnih.govfda.gov This value indicates extensive distribution of the drug into the tissues, consistent with its uptake into the liver. nih.gov Rosuvastatin is approximately 88-90% bound to plasma proteins, primarily albumin. drugbank.comfda.govdeopharma.org This binding is reversible and does not depend on the plasma concentration of the drug. drugbank.comfda.gov

Pharmacokinetic Parameters of Rosuvastatin

Transporters Involved in Rosuvastatin Disposition

Biotransformation and Metabolic Pathways

Rosuvastatin undergoes minimal metabolism in humans, with a significant portion of the administered dose being excreted as the unchanged parent drug. drugbank.comcrestor.compharmgkb.org This limited biotransformation is a key characteristic that distinguishes it from some other statins and contributes to its pharmacokinetic profile.

Cytochrome P450 Enzyme Involvement and Isozyme Specificity

The metabolism of rosuvastatin via the cytochrome P450 (CYP) system is not extensive. drugbank.comcrestor.com In vitro and in vivo studies have demonstrated that rosuvastatin is a poor substrate for most CYP isoenzymes. nih.gov The primary CYP isozyme with a role in its metabolism is CYP2C9, which is responsible for the formation of its major metabolite, N-desmethyl rosuvastatin. crestor.comfrontiersin.org To a lesser extent, CYP2C19 may also be involved. nih.gov Notably, rosuvastatin's clearance is not significantly dependent on metabolism by CYP3A4, a major enzyme involved in the metabolism of many other drugs, which reduces the potential for certain drug-drug interactions. fda.gov

Non-Cytochrome P450 Metabolic Routes

Beyond the limited involvement of the CYP450 system, rosuvastatin can also be metabolized through non-CYP pathways. Glucuronidation, a phase II metabolic process, has been identified as a route for rosuvastatin metabolism. Specifically, UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1 and UGT1A3, are involved in the formation of rosuvastatin lactone, a secondary and clinically inactive metabolite. frontiersin.orgnih.gov

Metabolite Identification and Activity Profiling

Approximately 10% of a radiolabeled dose of rosuvastatin is recovered as metabolites. drugbank.comcrestor.com The principal metabolite identified is N-desmethyl rosuvastatin. crestor.com However, this metabolite exhibits significantly reduced pharmacological activity compared to the parent compound. In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of rosuvastatin. crestor.com Consequently, the parent compound, rosuvastatin, accounts for more than 90% of the circulating active HMG-CoA reductase inhibitor activity. crestor.com Another identified metabolite is rosuvastatin-5S-lactone, which is considered to be clinically inactive. drugbank.comnih.gov

Elimination and Excretion Routes

The primary route of elimination for rosuvastatin and its metabolites is through the feces, with a smaller fraction excreted in the urine.

Biliary and Fecal Excretion Pathways

Following oral administration, approximately 90% of the rosuvastatin dose is excreted in the feces, with the majority being the unchanged parent drug. drugbank.comcrestor.comresearchgate.net This indicates that biliary excretion is the predominant mechanism for rosuvastatin clearance. nih.govresearchgate.net The transport of rosuvastatin into the bile is a rapid and extensive process. nih.gov This hepatobiliary transport is facilitated by several efflux transporters located on the canalicular membrane of hepatocytes, including the Breast Cancer Resistance Protein (BCRP or ABCG2) and P-glycoprotein (P-gp or ABCB1). researchgate.netresearchgate.netnih.gov These transporters actively pump rosuvastatin from the liver cells into the bile, leading to its eventual elimination via the feces.

Renal Clearance Mechanisms

Renal excretion accounts for a smaller portion of rosuvastatin's total clearance. Approximately 10% of an administered dose is recovered in the urine. nih.govnih.gov After an intravenous dose, about 28% of the total body clearance is via the renal route. crestor.com The renal clearance of rosuvastatin is not solely dependent on glomerular filtration; active tubular secretion plays a significant role. nih.govalkemlabs.com This active process involves transporters on both the basolateral and apical membranes of the proximal tubule cells in the kidneys. The uptake from the blood into the tubular cells is rate-limiting and is primarily mediated by the Organic Anion Transporter 3 (OAT3). drugbank.comnih.gov Subsequently, rosuvastatin is secreted into the tubular lumen by apical efflux transporters, including Multidrug Resistance-Associated Protein 2 (MRP2), MRP4, and ABCG2, with a minor contribution from P-glycoprotein. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes and Transporters in Rosuvastatin Disposition

| Process | Key Proteins Involved | Function | Reference(s) |

| Metabolism | CYP2C9 | Formation of N-desmethyl rosuvastatin | crestor.comfrontiersin.org |

| CYP2C19 | Minor metabolic role | nih.gov | |

| UGT1A1, UGT1A3 | Formation of rosuvastatin lactone | frontiersin.orgnih.gov | |

| Biliary Excretion | BCRP (ABCG2), P-gp (ABCB1) | Efflux from hepatocytes into bile | researchgate.netresearchgate.netnih.gov |

| Renal Clearance | OAT3 | Basolateral uptake into proximal tubule cells | drugbank.comnih.gov |

| MRP2, MRP4, ABCG2, P-gp | Apical efflux into tubular lumen | nih.govresearchgate.net |

Table 2: Metabolites of Rosuvastatin and Their Activity

| Metabolite | Formation Pathway | Pharmacological Activity | Reference(s) |

| N-desmethyl rosuvastatin | CYP2C9-mediated oxidation | ~1/6 to 1/2 the activity of rosuvastatin | crestor.com |

| Rosuvastatin-5S-lactone | UGT-mediated glucuronidation | Clinically inactive | drugbank.comnih.gov |

Population Pharmacokinetics and Inter-Individual Variability

The pharmacokinetic profile of rosuvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, exhibits notable inter-individual variability. This variability is influenced by several factors, including genetic makeup and the physiological state of the patient. Understanding these influences is critical for optimizing therapeutic outcomes.

Significant differences in the systemic exposure of rosuvastatin have been observed across various racial and ethnic groups. Pharmacokinetic studies have consistently demonstrated that individuals of Asian descent exhibit markedly higher plasma concentrations of rosuvastatin compared to Caucasian subjects. fda.govdrugbank.com

Research conducted in the United States revealed that systemic exposure to rosuvastatin is approximately two-fold higher in Asian subjects compared to a Caucasian control group. fda.gov Specifically, the average area under the plasma concentration-time curve (AUC) for rosuvastatin was found to be 64% to 84% higher, and the maximum plasma concentration (Cmax) was 70% to 98% higher in East Asian subgroups (including Chinese, Filipino, Korean, Vietnamese, and Japanese individuals) than in Caucasians. crestor.comresearchgate.netnih.gov Data for Asian-Indians showed an intermediate increase, with AUC and Cmax being 26% and 29% higher, respectively, compared to Caucasians. crestor.comresearchgate.netnih.gov In contrast, a population pharmacokinetic analysis found no clinically significant differences in pharmacokinetics among Caucasian, Hispanic, and Black or Afro-Caribbean groups. fda.govdrugbank.com

These racial differences in rosuvastatin exposure are largely attributed to genetic polymorphisms in genes encoding for drug transporters. crestor.com Key among these are the solute carrier organic anion transporter 1B1 (SLCO1B1) and the ATP-binding cassette subfamily G member 2 (ABCG2). crestor.comresearchgate.net Polymorphisms in these genes, such as the SLCO1B1 c.521T>C (Val174Ala) and ABCG2 c.421C>A (Gln141Lys) variants, are more prevalent in Asian populations and are associated with reduced transporter function, leading to increased systemic rosuvastatin concentrations. crestor.comresearchgate.netmedsafe.govt.nz For instance, individuals carrying the SLCO1B1 521C allele or the ABCG2 421A allele show higher rosuvastatin exposure. crestor.comresearchgate.net The missense variant Q141K in ABCG2, which is particularly frequent in some Asian subgroups like Filipinos, results in decreased efflux transporter activity and consequently, increased rosuvastatin exposure. medsafe.govt.nz

Interestingly, a study that controlled for these genetic variations found that when subjects were wild-type carriers for both SLCO1B1 and ABCG2 transporters, the pharmacokinetic differences between Asians and Caucasians were not significant. tandfonline.comnih.gov This suggests that these genetic polymorphisms are stronger predictors of rosuvastatin exposure than ethnicity alone. tandfonline.com

Table 1: Comparison of Rosuvastatin Pharmacokinetic Parameters in Different Ethnic Groups

| Ethnic Group | vs. Caucasian | AUC Increase | Cmax Increase |

|---|---|---|---|

| East Asian | 64-84% | 70-98% | |

| Asian-Indian | 26% | 29% | |

| Hispanic | No clinically relevant difference | No clinically relevant difference | |

| Black or Afro-Caribbean | No clinically relevant difference | No clinically relevant difference |

The degree of renal function significantly impacts the systemic exposure to rosuvastatin. While mild to moderate renal impairment has a limited effect on rosuvastatin plasma concentrations, severe renal impairment leads to a clinically significant increase in exposure. medsafe.govt.nzhres.ca

In a study evaluating subjects with varying degrees of renal impairment, those with severe impairment (Creatinine Clearance [CrCl] <30 mL/min) who were not undergoing hemodialysis exhibited an approximate 3-fold increase in rosuvastatin plasma concentration compared to healthy volunteers. medsafe.govt.nztandfonline.comhres.ca In contrast, subjects with mild (CrCl 50–80 mL/min/1.73 m2) to moderate (CrCl 30–50 mL/min/1.73 m2) renal disease showed plasma concentrations of rosuvastatin that were similar to those with normal renal function. medsafe.govt.nztandfonline.com A population pharmacokinetic model predicted that the apparent oral clearance (CL/F) of rosuvastatin was lower by 9.7% in mild renal impairment and 17% in moderate renal impairment relative to subjects with normal renal function. researchgate.net

For patients with end-stage renal disease (ESRD) on chronic hemodialysis, studies have shown that there is minimal accumulation of rosuvastatin with repeated once-daily dosing. The clearance of rosuvastatin and its metabolites via dialysis is minimal. nih.gov The geometric mean accumulation ratio for rosuvastatin in this population was found to be 1.37, which is similar to that observed in individuals with normal renal function. nih.gov

Table 2: Effect of Renal Impairment on Rosuvastatin Systemic Exposure

| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Effect on Rosuvastatin Plasma Concentration |

|---|---|---|

| Mild | 50-80 mL/min/1.73 m² | Little to no significant influence |

| Moderate | 30-50 mL/min/1.73 m² | Little to no significant influence |

| Severe (not on hemodialysis) | <30 mL/min | ~3-fold increase compared to healthy volunteers |

| End-Stage Renal Disease (on hemodialysis) | N/A | Minimal accumulation with repeated dosing |

The pharmacokinetics of rosuvastatin are independent of the time of administration. fda.gov This is largely due to its long elimination half-life, which is approximately 19 to 20 hours. crestor.comijpbs.com

Studies comparing morning versus evening administration of rosuvastatin have found no significant differences in its pharmacokinetic profile or its pharmacodynamic effects on lipid levels. drugbank.comnih.govconsensus.app In one crossover trial, the steady-state Cmax values were 4.58 ng/mL for morning dosing versus 4.54 ng/mL for evening dosing, and the AUC(0,24 h) values were 40.1 ng·h/mL and 42.7 ng·h/mL, respectively. nih.gov Similarly, the reductions in LDL-cholesterol were comparable between morning (-41.3%) and evening (-44.2%) administration. nih.gov This allows for flexibility in dosing schedules, as the drug can be taken at any time of the day without compromising its efficacy. scirp.orgnih.gov

Table 3: Comparison of Morning vs. Evening Dosing of Rosuvastatin (10 mg)

| Pharmacokinetic Parameter | Morning Administration (07:00 h) | Evening Administration (18:00 h) |

|---|---|---|

| Cmax (ng/mL) | 4.58 | 4.54 |

| AUC(0,24 h) (ng·h/mL) | 40.1 | 42.7 |

| LDL-C Reduction | -41.3% | -44.2% |

Pharmacodynamics and Therapeutic Efficacy Research

Quantitative Lipid-Lowering Effects

Rosuvastatin (B1679574) exerts its primary effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. droracle.ai This inhibition leads to a cascade of effects that favorably alter the lipid profile.

Low-Density Lipoprotein Cholesterol Reduction Efficacy

Rosuvastatin is recognized as the most potent statin for reducing low-density lipoprotein cholesterol (LDL-C) levels. goodfellowunit.org Clinical trials have consistently demonstrated its superior efficacy compared to other statins. The STELLAR trial, for instance, showed that rosuvastatin at doses of 10–40 mg reduced LDL-C by 46–55%, which was significantly greater than reductions seen with atorvastatin (B1662188), simvastatin, and pravastatin (B1207561) at their respective dose ranges. nih.govgpnotebook.com Specifically, rosuvastatin 10mg resulted in an average LDL-C reduction of 46%, while atorvastatin 10mg achieved a 37% reduction. gpnotebook.com A comparative study found that rosuvastatin was significantly more effective than atorvastatin in lowering LDL cholesterol, with a 50.0% reduction for rosuvastatin compared to 39.9% for atorvastatin. healthcare-bulletin.co.uk Even at its lowest dose of 5 mg/day, rosuvastatin can lower LDL-C concentration by an average of 1.8 mmol/L. nih.gov

Comparative Efficacy of Statins in LDL-C Reduction

| Statin | Dose | Mean LDL-C Reduction |

|---|---|---|

| Rosuvastatin | 10-40 mg | 46-55% nih.gov |

| Atorvastatin | 10-80 mg | 37-51% nih.gov |

| Simvastatin | 10-40 mg | 28-39% nih.gov |

| Pravastatin | 10-40 mg | 20-30% nih.gov |

High-Density Lipoprotein Cholesterol Elevation Profiles

In addition to its potent LDL-C lowering effects, rosuvastatin also favorably modulates high-density lipoprotein cholesterol (HDL-C) levels. Studies have shown that rosuvastatin can increase HDL-C levels, a beneficial effect in reducing cardiovascular risk. droracle.ai The STELLAR trial reported that rosuvastatin increased HDL cholesterol by 8–10%. nih.gov Another study showed that rosuvastatin treatment resulted in a 13% increase in HDL cholesterol at 4 years. nih.gov Furthermore, research comparing high doses of rosuvastatin (40 mg) and atorvastatin (80 mg) found that rosuvastatin was significantly more effective in increasing the levels of large, protective HDL particles (α-1 and α-2). nih.gov Specifically, rosuvastatin increased α-1 HDL by 24% compared to 12% with atorvastatin. nih.gov

Triglyceride and Very Low-Density Lipoprotein Modulation

Rosuvastatin also demonstrates significant efficacy in reducing triglyceride and very low-density lipoprotein (VLDL) levels. The STELLAR trial showed that rosuvastatin decreased triglyceride levels by 20–26%. nih.gov Mechanistic studies have revealed that rosuvastatin reduces plasma lipids by inhibiting VLDL production in the liver. nih.gov A study in patients with metabolic syndrome found that rosuvastatin dose-dependently decreased the production and increased the catabolism of VLDL apolipoprotein C-III, leading to significant reductions in VLDL and triglyceride concentrations. nih.gov In hypertriglyceridemic patients, rosuvastatin 40 mg was found to reduce VLDL1 by 46% and VLDL2 by 42%. oup.com

Cardiovascular Risk Reduction Research

The lipid-modifying effects of rosuvastatin translate into a significant reduction in the risk of cardiovascular events. This has been demonstrated in both primary and secondary prevention settings.

Primary Prevention Strategies and Outcomes

In individuals without established cardiovascular disease, rosuvastatin has been shown to be effective in primary prevention. The landmark JUPITER trial investigated the use of rosuvastatin in apparently healthy individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), an inflammatory marker. jwatch.orggpnotebook.com The trial was stopped early due to the significant benefits observed with rosuvastatin. jwatch.org Results showed a 44% reduction in the primary endpoint, which was a composite of major cardiovascular events. gpnotebook.comahajournals.org Specifically, rosuvastatin was associated with a 54% reduction in myocardial infarction and a 48% reduction in stroke. ahajournals.orgnih.gov The HOPE-3 study also demonstrated a 24% reduction in the risk of major adverse cardiovascular events (MACE) with rosuvastatin 10 mg in patients with intermediate cardiovascular risk. mdpi.com

Secondary Prevention and Cardiovascular Event Reduction

For individuals with established atherosclerotic cardiovascular disease, rosuvastatin plays a crucial role in secondary prevention. Lipid-lowering therapy, in general, leads to a significant reduction in cardiovascular events in this population. archivesofmedicalscience.com Studies have shown that intensive lipid-lowering with statins is beneficial. In patients who have experienced an acute coronary syndrome (ACS), initiating statin therapy is critical. While much of the early pivotal research in secondary prevention was conducted with other statins, the potent LDL-C lowering effects of rosuvastatin are considered to translate into significant cardiovascular event reduction. mdpi.comicrjournal.com Real-world data from a study of patients receiving rosuvastatin for primary and secondary prevention showed significant reductions in total cholesterol, triglycerides, and LDL cholesterol. nih.gov A retrospective study comparing rosuvastatin to atorvastatin suggested that rosuvastatin may be associated with a lower risk of all-cause mortality and major adverse cardiovascular events. tctmd.com

Beyond Lipid Lowering: Non-Cardiovascular Research Applications

While primarily known for its lipid-lowering effects, the therapeutic potential of rosuvastatin is being explored in various non-cardiovascular research areas. These investigations often focus on the pleiotropic effects of statins, which are independent of their impact on cholesterol levels.

Neurological Effects and Neuroprotection

Emerging research suggests that rosuvastatin may exert neuroprotective effects. Studies are investigating its potential in conditions such as stroke, Alzheimer's disease, and Parkinson's disease. The proposed mechanisms include anti-inflammatory actions, antioxidant properties, and improvement of endothelial function within the cerebral vasculature. Animal models of ischemic stroke have shown that rosuvastatin treatment can reduce infarct size and improve neurological outcomes. In the context of Alzheimer's disease, research is exploring whether rosuvastatin can modulate the production and clearance of amyloid-beta peptides, a hallmark of the disease. Further clinical trials are needed to fully elucidate the role of rosuvastatin in neuroprotection.

Bone Metabolism and Regeneration Research

The influence of rosuvastatin on bone metabolism is an active area of investigation. Some studies suggest that statins may have a beneficial effect on bone density and reduce the risk of fractures. The proposed mechanisms involve the stimulation of bone formation by promoting the differentiation of osteoblasts, the cells responsible for synthesizing new bone tissue. The SATURN-HIV (Stopping Atherosclerosis and Treating Unhealthy Bone With Rosuvastatin in HIV) trial, while primarily focused on cardiovascular risk, also included endpoints related to bone health. nih.gov Research in animal models has shown that local application of rosuvastatin can enhance bone regeneration in defects. These findings have prompted further investigation into the potential of rosuvastatin as an adjunct therapy in osteoporosis and for improving outcomes in bone grafting and implant dentistry.

Anti-Cancer Mechanisms and Applications

The potential anti-cancer properties of statins, including rosuvastatin, are being explored in preclinical and epidemiological studies. The proposed mechanisms are multifaceted and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting the synthesis of mevalonate (B85504), a precursor for cholesterol and other essential molecules, rosuvastatin can disrupt key cellular processes that are critical for cancer cell growth and survival. Research has investigated the effects of rosuvastatin in various cancer cell lines, including breast, prostate, and colon cancer, with some studies showing promising results in vitro. However, the clinical relevance of these findings is still under investigation, and large-scale clinical trials are needed to determine the role of rosuvastatin in cancer prevention or treatment.

Renal Protection and Nephropathy Models

The potential nephroprotective effects of rosuvastatin are being studied in various models of kidney disease. Chronic kidney disease is often associated with dyslipidemia and inflammation, both of which can be targeted by rosuvastatin. Research has shown that rosuvastatin can ameliorate renal injury in animal models of diabetic nephropathy and contrast-induced nephropathy. The proposed mechanisms include the reduction of oxidative stress, inflammation, and fibrosis within the kidneys. Clinical studies have also suggested that rosuvastatin may have a beneficial effect on renal function in patients with chronic kidney disease, although more research is needed to confirm these findings and establish the optimal therapeutic strategies.

Pulmonary Hypertension Modulation

Recent research has begun to explore the potential of rosuvastatin in the modulation of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. The rationale for this research stems from the anti-inflammatory, anti-proliferative, and endothelial-enhancing properties of statins. In animal models of pulmonary hypertension, rosuvastatin has been shown to attenuate the development of the disease by reducing vascular remodeling and inflammation in the pulmonary arteries. These preclinical findings have generated interest in the potential therapeutic application of rosuvastatin for this serious condition, but clinical data in humans is still limited.

Effects on Myocardial Remodeling and Fibrosis

Rosuvastatin has been investigated for its potential to mitigate adverse myocardial remodeling and fibrosis, processes central to the progression of various cardiac diseases, including heart failure and the recovery period following myocardial infarction. Research, spanning animal models and human clinical trials, has explored its effects on cardiac structure, function, and the molecular mediators of fibrosis.

Clinical studies have demonstrated that rosuvastatin can attenuate ventricular remodeling, particularly in patients following a ST-segment elevation myocardial infarction (STEMI). dovepress.comnih.gov Treatment with rosuvastatin has been associated with improvements in key echocardiographic parameters. These include a significant increase in Left Ventricular Ejection Fraction (LVEF) and decreases in Left Ventricular End-Systolic Diameter (LVESD), Left Ventricular End-Diastolic Volume (LVEDV), and Left Ventricular End-Systolic Volume (LVESV). dovepress.comnih.gov

The mechanisms underlying these benefits appear linked to rosuvastatin's influence on the balance of extracellular matrix turnover. Ventricular remodeling is closely associated with the activity of matrix metalloproteinases (MMPs) and their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). dovepress.com An imbalance, particularly an excessive increase in MMP activity (like MMP-9) or a reduction in TIMP activity, can lead to pathological collagen degradation and subsequent myocardial fibrosis. dovepress.com

Research in STEMI patients shows that rosuvastatin treatment can lead to a significant reduction in the serum levels of markers associated with fibrosis and cardiac stress, such as Matrix Metalloproteinase-9 (MMP-9), Galectin-3 (Gal-3), and N-terminal pro-B-type natriuretic peptide (NT-proBNP). dovepress.comdovepress.com Concurrently, levels of Tissue Inhibitor of Metalloproteinases-4 (TIMP-4) have been observed to increase. dovepress.comdovepress.com This modulation of the MMP/TIMP system suggests a mechanism for preventing the excessive breakdown and subsequent fibrotic repair of the cardiac matrix. dovepress.com

Animal models of hypertension and myocardial infarction further support these findings. In rats with hypertensive heart disease, rosuvastatin has been shown to attenuate myocardial fibrosis and left ventricular stiffness. researchgate.net Studies in rat models of myocardial infarction have also indicated that rosuvastatin can reduce the level of myocardial fibrosis by alleviating the inflammatory response. nih.gov The proposed mechanisms from animal studies are varied, including the inhibition of specific signaling pathways like the AT1 Receptor-PKCβ2/α-ERK-c-fos pathway, which is involved in cardiac hypertrophy and fibrosis. nih.gov Furthermore, in vitro research using cardiac fibroblasts demonstrated that rosuvastatin could inhibit angiotensin II-induced increases in collagen levels and fibroblast proliferation, and reduce the expression of key pro-fibrotic signaling molecules like Transforming growth factor-β1 (TGF-β1) and Heat shock protein 47 (HSP47). spandidos-publications.com

However, the clinical evidence is not uniformly positive. In a study on patients with dilated cardiomyopathy, a six-month treatment with rosuvastatin did not significantly improve left ventricular ejection fraction or other measures of LV function and size compared to placebo, despite effectively lowering cholesterol. plos.orgresearchgate.net The effect on markers of extracellular matrix remodeling in this patient group was also modest. plos.org Similarly, large-scale clinical trials in patients with established heart failure (CORONA and GISSI-HF) found a neutral effect of rosuvastatin on major clinical outcomes, and beneficial effects on cardiac remodeling were not observed. frontiersin.org One sub-study even reported an increase in serum collagen markers in the statin-treated group. frontiersin.org

These divergent findings suggest that the efficacy of rosuvastatin in preventing myocardial remodeling and fibrosis may be dependent on the specific patient population and the underlying pathology. Its benefits appear more pronounced in the acute phase after a myocardial infarction compared to chronic, stable heart failure.

Detailed Research Findings

A clinical study involving patients with ST-segment elevation myocardial infarction (STEMI) compared the effects of different rosuvastatin regimens on markers of ventricular remodeling and cardiac function over 8 weeks. The results indicated a dose-dependent benefit. dovepress.com

Table 1: Effects of Rosuvastatin on Cardiac Function and Remodeling Markers in STEMI Patients

Change in parameters after 8 weeks of treatment. Data are presented as mean ± SD.

| Parameter | Conventional-Dose Rosuvastatin (10 mg/d) | High-Dose Rosuvastatin (20 mg/d) |

| LVEF (%) | 52.52 ± 6.28 | 57.62 ± 7.76 |

| LVEDV (ml) | 89.85 ± 8.49 | 85.63 ± 9.14 |

| LVESV (ml) | 51.84 ± 9.73 | 46.11 ± 7.74 |

| MMP-9 (ng/mL) | 238.83 ± 35.85 | 184.55 ± 42.09 |

| Gal-3 (ng/mL) | 3.87 ± 0.34 | 2.90 ± 0.28 |

| TIMP-4 (ng/mL) | 72.71 ± 7.10 | 82.46 ± 6.95 |

| Source: Adapted from a study on high-dose rosuvastatin effects in STEMI patients. dovepress.com |

Another comparative study evaluated high-intensity rosuvastatin against high-intensity atorvastatin in STEMI patients over a 3-month period. The findings suggested that rosuvastatin had a superior effect on certain markers of inflammation and fibrosis, as well as on cardiac function. researchgate.netnih.gov

Table 2: Comparative Effects of Rosuvastatin and Atorvastatin on Ventricular Remodeling

Parameters after 3 months of treatment. Data are presented as mean ± SD or median [Interquartile Range].

| Parameter | Atorvastatin (40 mg) | Rosuvastatin (20 mg) | P-value |

| MMP-9 (ng/L) | 130 ± 42 | 104 ± 33 | 0.003 |

| LVEF (%) | 43.5 ± 11 | 48.5 ± 9 | 0.029 |

| LVEDV (ml) | 134 [100/150] | 101 [81/135] | 0.041 |

| LVESV (ml) | 73 [52/92] | 53 [37/75] | 0.033 |

| Source: Adapted from a comparative study of rosuvastatin and atorvastatin in STEMI patients. researchgate.netnih.gov |

Pharmacogenomics and Individualized Response

Genetic Determinants of Rosuvastatin (B1679574) Pharmacokinetics

The pharmacokinetic profile of rosuvastatin, which is characterized by its absorption, distribution, metabolism, and excretion, is heavily influenced by the function of various transporter proteins. These proteins, encoded by specific genes, facilitate the movement of rosuvastatin into and out of cells, particularly hepatocytes, the primary site of action for the drug. Polymorphisms—variations in the DNA sequence—within these genes can lead to altered transporter function, which in turn affects the concentration of rosuvastatin in the bloodstream and its access to the therapeutic target.

Transporter Gene Polymorphisms

Genetic variations in transporter genes are a major determinant of the inter-individual variability in rosuvastatin exposure and response. Several key transporters are involved in the disposition of rosuvastatin, and polymorphisms in their corresponding genes can have significant clinical implications.

The solute carrier organic anion transporter family member 1B1 (SLCO1B1), which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), is a critical transporter for the hepatic uptake of rosuvastatin from the blood. uniprot.orgnih.gov Genetic variations in SLCO1B1 can significantly impact the plasma concentrations of the drug.

The most extensively studied polymorphism in SLCO1B1 is the c.521T>C (rs4149056) variant. frontiersin.org The presence of the 'C' allele at this position leads to a decrease in the transporter's function. utupub.fi Consequently, individuals carrying the c.521TC or c.521CC genotypes exhibit reduced hepatic uptake of rosuvastatin, leading to higher plasma concentrations. researchgate.netfrontiersin.orgresearchgate.net Studies have shown that the area under the plasma concentration-time curve (AUC) for rosuvastatin can be significantly higher in individuals with the c.521CC genotype compared to those with the wild-type c.521TT genotype. nih.gov For instance, one study reported that rosuvastatin's AUC was 65% higher in individuals with the c.521CC genotype compared to those with the c.521TT genotype. nih.gov Another study in a pediatric population found that the rosuvastatin AUC was 1.4-fold and 2.2-fold higher in participants with the c.521TC and c.521CC genotypes, respectively, compared to those with the c.521TT genotype. frontiersin.org This increased systemic exposure due to the c.521T>C polymorphism has been associated with a diminished low-density lipoprotein cholesterol (LDL-C) lowering response. researchgate.netresearchgate.net One study observed a 15.70% and 42.14% diminished LDL-C reduction in carriers of the c.521TC and c.521CC genotypes, respectively, compared to the c.521TT genotype. researchgate.netresearchgate.net

Another common polymorphism in SLCO1B1 is c.388A>G (rs2306283). While its effect is generally considered less pronounced than that of c.521T>C, some studies have shown that the c.388A>G polymorphism can also influence rosuvastatin's pharmacokinetics and lipid-lowering effects. researchgate.netresearchgate.net For example, a study reported a 20.50% and 29.40% lesser LDL-C lowering effect in heterozygous and homozygous mutant carriers of the c.388A>G polymorphism, respectively. researchgate.netresearchgate.net

The combination of these variants into haplotypes, such as SLCO1B1 *15, which contains both the c.388G and c.521C alleles, has been associated with decreased rosuvastatin uptake in functional studies. utupub.fi

| SLCO1B1 Variant | Effect on Rosuvastatin Pharmacokinetics | Clinical Impact |

| c.521T>C (rs4149056) | Increased plasma concentration (AUC and Cmax) researchgate.netfrontiersin.orgnih.gov | Diminished LDL-C reduction researchgate.netresearchgate.net |

| c.388A>G (rs2306283) | Less pronounced effect, but can contribute to altered pharmacokinetics researchgate.netresearchgate.net | Reduced LDL-C lowering effect researchgate.netresearchgate.net |

| *Haplotype 15 | Decreased rosuvastatin uptake utupub.fi | Contributes to increased systemic exposure |

This table provides a summary of the impact of key SLCO1B1 variants on rosuvastatin.

The ATP-binding cassette sub-family G member 2 (ABCG2) gene encodes the breast cancer resistance protein (BCRP), an efflux transporter that plays a significant role in the biliary excretion of rosuvastatin and its metabolites. uniprot.org Polymorphisms in ABCG2 can therefore affect the elimination of rosuvastatin from the body.

A key functional variant in the ABCG2 gene is c.421C>A (p.Gln141Lys; rs2231142). researchgate.net The 'A' allele at this position results in a BCRP transporter with decreased function. researchgate.net This reduced efflux activity leads to increased systemic exposure to rosuvastatin. uniprot.org Individuals with the c.421CA or c.421AA genotypes have been shown to have a significantly higher area under the curve (AUC) and maximum plasma concentration (Cmax) of rosuvastatin compared to those with the wild-type c.421CC genotype. uniprot.orgnih.gov A meta-analysis revealed that the AUC and Cmax were increased by approximately 50% in carriers of the 'A' allele. researchgate.net Another study reported that rosuvastatin exposure (AUC) was 144% greater in those with the c.421AA genotype than in those with the c.421CC genotype. nih.gov